(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

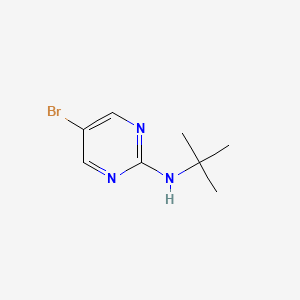

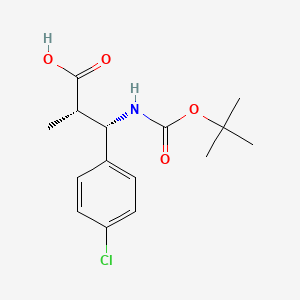

“(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” can be represented by the InChI code 1S/C10H11BN2O2/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,14-15H,7H2 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 1-methyl-1H-imidazol-2-yl group .

Physical And Chemical Properties Analysis

“(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” is a solid compound with a molecular weight of 202.02 . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Photophysical Properties

Research by Mukundam et al. (2017) focused on the synthesis and characterization of fluorescent boron complexes derived from imidazoles, which includes compounds related to (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. These complexes exhibit unique photophysical properties like moderate quantum yield and large Stokes' shift, useful in optical and fluorescence applications (Mukundam et al., 2017).

Fluorescence Probe Development

Selvaraj et al. (2019) synthesized a boronic acid derivative functionalized with a 4-(3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-1,2,4-oxadiazol-5-yl)phenyl moiety for use as a sequential "on-off-on"-type relay fluorescence probe. This development has applications in detecting ions like Fe3+ and F- in living cells, indicating potential in biomedical imaging and diagnostics (Selvaraj et al., 2019).

Antiviral Therapeutics

Khanal et al. (2013) explored the use of phenylboronic-acid-modified nanoparticles (NPs) for biological and biomedical applications, particularly as potential antiviral inhibitors against the Hepatitis C virus. This study shows the potential of boronic acid derivatives in developing novel antiviral therapies (Khanal et al., 2013).

Supramolecular Assembly

Cheruzel et al. (2005) investigated the self-assembly of imidazole-boric acid helices and boric acid filled one-dimensional channels. This research contributes to the understanding of molecular structures and interactions in supramolecular chemistry, which is crucial for material science and nanotechnology (Cheruzel et al., 2005).

Organic Room Temperature Phosphorescent Materials

Zhang et al. (2018) demonstrated the use of aryl boronic acids, including phenylboronic acid derivatives, in screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This research shows potential applications in organic electronics and luminescent materials (Zhang et al., 2018).

properties

IUPAC Name |

[4-(1-methylimidazol-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYZCKFKLYMRCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC=CN2C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672161 |

Source

|

| Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid | |

CAS RN |

1310383-27-7 |

Source

|

| Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-Dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)

![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)